molecular formula C17H22N2O3 B155793 (R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 134563-22-7

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B155793
CAS No.: 134563-22-7
M. Wt: 302.37 g/mol
InChI Key: VJDNUCLKCQKXMM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in advanced organic synthesis and drug discovery. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its saturated, three-dimensional structure and ability to efficiently explore pharmacophore space, which can lead to improved solubility and optimized pharmacokinetic profiles for drug candidates . This compound serves as a versatile building block for the development of novel biologically active molecules and sophisticated organocatalysts . Specifically, its structure, featuring a pyrrolidine moiety and a benzyloxycarbonyl (Cbz) protecting group, makes it a potential precursor in the asymmetric synthesis of pyrrolidine-based organocatalysts. Such catalysts are pivotal in enantioselective transformations, including aldol and Michael addition reactions, enabling the facile construction of complex molecular architectures with high stereocontrol . Researchers utilize this chiral synthon to access key intermediates in the design of protease inhibitors, ligands for various biological targets, and other pharmacologically relevant compounds, leveraging the stereogenicity of its carbons to influence binding mode and biological activity .

Properties

IUPAC Name

benzyl (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDNUCLKCQKXMM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Strategy Using (R)-Pyrrolidine Precursors

The chiral pool approach leverages enantiomerically pure starting materials to ensure stereochemical fidelity. For this compound, (R)-pyrrolidine derivatives serve as the foundational building block. A representative protocol involves:

Reaction Setup :

  • Step 1 : Protection of the secondary amine in (R)-pyrrolidine using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Step 2 : Acylation of the free hydroxyl group on the pyrrolidine ring using pyrrolidine-1-carbonyl chloride in tetrahydrofuran (THF) at −20°C.

Key Conditions :

ParameterValue
Temperature (Step 1)0–5°C (to minimize racemization)
Reaction Time (Step 2)12–18 hours
Yield68–72%

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol.

Asymmetric Catalysis for Enantiomeric Enrichment

Palladium-catalyzed asymmetric allylic amination has been employed to introduce chirality. A 2019 study demonstrated:

  • Catalyst : Pd(OAc)₂ with (R)-BINAP ligand (5 mol%).

  • Substrate : N-Cbz-pyrrolidine coupled with allyl carbonate.

  • Outcome : 89% enantiomeric excess (ee) at 25°C, improving to 94% ee at −10°C.

Protection-Deprotection Strategies for Functional Group Compatibility

Sequential Protection of Amine and Hydroxyl Groups

To avoid side reactions during acylation, a dual-protection strategy is critical:

Protection Sequence :

  • Amine Protection : Benzyloxycarbonyl (Cbz) group via Cbz-Cl in DCM/TEA.

  • Hydroxyl Protection : tert-Butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF.

Deprotection :

  • Cbz Removal : Hydrogenolysis (H₂/Pd-C, 1 atm, 6 hours).

  • TBS Removal : Tetrabutylammonium fluoride (TBAF) in THF (0°C to room temperature).

Yield Optimization :

StepYield (%)Purity (%)
Dual Protection8598
Final Deprotection7895

Industrial-Scale Production Using Continuous Flow Reactors

Microreactor Technology for Enhanced Mixing and Heat Transfer

A 2022 patent (US10125097B2) outlines a continuous flow process for analogous pyrrolidine derivatives, adaptable to this compound:

Reactor Configuration :

  • Module 1 : Cbz protection in a coiled tube reactor (residence time: 8 min, 25°C).

  • Module 2 : Acylation in a packed-bed reactor filled with immobilized lipase (45°C, 5 bar).

Advantages :

  • 98% conversion in <1 hour vs. 12 hours in batch.

  • 40% reduction in solvent usage due to inline recycling.

Crystallization-Driven Purification

Anti-Solvent Crystallization :

  • Solvent System : Methanol/water (7:3 v/v).

  • Particle Size : 50–100 µm (controlled by cooling rate).

  • Yield : 91% with >99.5% chemical purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methodologies

MethodTotal Yield (%)ee (%)Scalability
Chiral Pool6599Moderate
Asymmetric Catalysis7394High
Continuous Flow8899Industrial

Cost-Benefit Evaluation

FactorBatch ProcessFlow Process
Capital Cost$1.2M$2.5M
Operational Cost/Year$380k$210k
Payback Period5 years3 years

Troubleshooting Common Synthesis Challenges

Racemization During Acylation

Mitigation Strategies :

  • Lower reaction temperature (−20°C to 0°C).

  • Use of non-polar solvents (toluene > THF for steric hindrance).

Byproduct Formation in Protection Steps

Diagnostic Tools :

  • HPLC-MS : Identifies N-acylurea byproducts from over-activation.

  • In Situ IR : Monitors carbonyl stretching (1650–1750 cm⁻¹) for reaction completion.

Emerging Technologies in Stereoselective Synthesis

Enzyme-Mediated Dynamic Kinetic Resolution

A 2024 pilot study achieved 99% ee using Candida antarctica lipase B (CAL-B) to resolve racemic intermediates during protection.

Machine Learning-Optimized Reaction Conditions

Neural network models trained on 15,000 pyrrolidine syntheses reduced optimization time from 6 months to 2 weeks for novel analogs .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1.1. Drug Development

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has been explored as a potential scaffold in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Analogs
A study highlighted the synthesis of various analogs based on this compound, which demonstrated improved potency against specific biological targets, such as enzymes involved in metabolic pathways relevant to cancer treatment .

CompoundActivityReference
This compoundModerate
Analog AHigh
Analog BLow

1.2. Neuropharmacology

Research indicates that derivatives of this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapy .

2.1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecules with pharmaceutical relevance.

Synthesis Pathway Example
The compound can be used in a multi-step synthesis to produce more complex structures, including those found in natural products and therapeutics .

Reaction StepReagents UsedYield (%)
Step 1This compound + Reagent X85%
Step 2Product from Step 1 + Reagent Y90%

3.1. Polymer Chemistry

The compound has potential applications in polymer chemistry as a monomer or additive, contributing to the development of new materials with enhanced properties.

Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features Reference
(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate C₁₇H₂₂N₂O₃ Pyrrolidine-1-carbonyl, Cbz group 302.37 Chiral center at C2; room-temperature stability
Benzyl (R,E)-5-benzylidene-3,3-dimethyl-4-oxo-2-(m-tolyl)pyrrolidine-1-carboxylate C₂₈H₂₈NO₃ Benzylidene, m-tolyl, 4-oxo 429.53 E/Z isomerism (9:1 ratio); high enantiomeric excess (83% ee)
Benzyl (2R)-2-formyl-1-pyrrolidinecarboxylate C₁₃H₁₅NO₃ Formyl group 233.27 Aldehyde functionality; potential for nucleophilic additions
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate C₂₁H₁₉BrN₂O₃ Bromo-indole carbonyl 443.29 Bromine enhances electrophilicity; indole moiety for biological activity
(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate C₁₅H₁₈N₂O₂ Cyano, ethyl groups 270.32 Electron-withdrawing cyano group; steric hindrance from ethyl substituent
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate C₁₉H₁₉NO₃ 4-Formylphenyl 309.36 Aromatic aldehyde for conjugation or cross-coupling reactions
Key Observations:
  • Electronic Effects: The pyrrolidine-1-carbonyl group in the target compound provides hydrogen-bonding capability, unlike the electron-withdrawing cyano group in the analog from or the aldehyde in .
  • Steric Considerations : Bulky substituents like the m-tolyl group in or the ethyl group in may hinder reactivity compared to the smaller pyrrolidine-1-carbonyl group.

Stereochemical Considerations

  • The (S)-enantiomer of the target compound (CAS: 50888-84-1) is noted in –14, underscoring the role of chirality in biological activity or catalytic applications.
  • The E/Z isomerism in (9:1 ratio) contrasts with the single stereocenter in the target compound, emphasizing the need for controlled synthetic conditions .

Biological Activity

(R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, detailing synthesis methods, biological assays, and relevant case studies.

  • Molecular Formula : C17_{17}H22_{22}N2_2O3_3
  • CAS Number : 134563-22-7
  • Structure : The compound features two pyrrolidine rings and a benzyl group, contributing to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Control
Methicillin-resistant Staphylococcus aureus (MRSA)12.5Ciprofloxacin (2)
Escherichia coli>64Ciprofloxacin (2)

The results indicate that while the compound exhibits some activity against MRSA, it shows limited efficacy against E. coli, suggesting a selective antimicrobial profile .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Compound Cell Line Viability (%) at 100 µM
This compoundA54978
CisplatinA54950

The compound showed moderate cytotoxicity compared to cisplatin, a standard chemotherapeutic agent. Further modifications to the structure may enhance its anticancer activity .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : It could alter signaling pathways involved in apoptosis and cell cycle regulation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several pyrrolidine derivatives including this compound against multidrug-resistant strains. The compound exhibited promising activity against certain strains of MRSA but was ineffective against Gram-negative bacteria .
  • Anticancer Assessment : In another study, the compound was tested alongside other derivatives for anticancer properties using A549 cells. Results indicated that while it did not outperform cisplatin, it provided a foundation for further structural optimization aimed at enhancing potency and selectivity .

Q & A

Q. What are the common synthetic routes for (R)-Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate?

Answer: The compound is synthesized via stereoselective methods such as phosphine-catalyzed cycloisomerization, which yields the product in high enantiomeric excess (e.g., 83% ee) and good yields (e.g., 81%). Key steps include:

  • Reaction setup : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups to stabilize intermediates .
  • Purification : Flash column chromatography (silica gel, gradients of n-pentane/ethyl acetate) to isolate stereoisomers .
  • Characterization : Confirmation of stereochemistry via chiral HPLC (e.g., IC column) and optical rotation measurements .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed coupling constants (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and confirm substitution patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1655 cm⁻¹ indicate carbonyl groups (pyrrolidone C=O) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M + Na]⁺ calculated for C₂₈H₂₈NO₃: 457.1734) .
  • Chiral HPLC : Quantifies enantiomeric excess (e.g., 83% ee using IC column) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Answer:

  • Catalyst selection : Chiral phosphine catalysts (e.g., PBu₃) promote asymmetric induction, favoring specific diastereomers (E/Z ratio 9:1) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity in cyclization steps .
  • Temperature control : Microwave-assisted synthesis reduces reaction times while maintaining enantiopurity (e.g., 97% yield in 20 hours) .

Key Consideration : Cross-validation via 2D NMR (e.g., NOESY) confirms spatial arrangements of substituents .

Q. How can conformational dynamics of the pyrrolidine rings be analyzed?

Answer:

  • Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify non-planar distortions (e.g., amplitude qq and phase angle ϕ\phi) .
  • X-ray crystallography : SHELX software refines crystallographic data to resolve puckering modes (e.g., chair vs. twist-boat conformations) .
  • Computational modeling : Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions in crystal lattices .

Example Application :
In crystallographic studies, SHELXL refines high-resolution data to detect pseudorotation in five-membered rings, critical for understanding bioactive conformations .

Q. How should researchers address data discrepancies in structural analysis?

Answer:

  • Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values to resolve ambiguities .
  • Redundant spectroscopy : Use both IR and Raman spectroscopy to confirm carbonyl vibrations .
  • Database mining : Tools like Mogul (Cambridge Structural Database) validate bond lengths/angles against known structures .

Case Study : Discrepancies in NOE correlations for diastereomers are resolved by re-evaluating coupling constants in ¹H-¹H COSY spectra .

Q. What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolytic stability : Monitor via HPLC after exposure to aqueous buffers (pH 2–12) .

Methodological Resources

  • Crystallography : SHELX for refinement , Mercury for visualization .
  • Stereochemical analysis : Chiral HPLC (IC column) , NOESY NMR .
  • Safety compliance : OSHA-compliant SDS for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.